molecular formula C14H20ClN3O B15113814 3-({[(1-isopropyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol

3-({[(1-isopropyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol

Cat. No.: B15113814
M. Wt: 281.78 g/mol
InChI Key: WCRDEMVPCPULTO-UHFFFAOYSA-N
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Description

3-({[(1-isopropyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol is a synthetic organic compound that features a phenolic group, a pyrazole ring, and an isopropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(1-isopropyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated using an appropriate alkyl halide, such as isopropyl bromide, in the presence of a base like potassium carbonate.

    Aminomethylation: The alkylated pyrazole is reacted with formaldehyde and a secondary amine to introduce the aminomethyl group.

    Phenol Functionalization: Finally, the aminomethylated pyrazole is coupled with a phenol derivative under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl (-OH) group in 3-({[(1-isopropyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol is susceptible to oxidation. Key reactions include:

  • Formation of Quinones :
    The phenol group can be oxidized to quinones using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions. This reaction is critical for generating electrophilic intermediates for further functionalization.

    ReagentConditionsProduct
    KMnO₄Acidic mediumQuinone derivatives
    H₂O₂Basic or neutral conditionsPhenoxide radicals

Reduction Reactions

The pyrazole ring and other reducible moieties in the compound undergo selective reduction:

  • Pyrazole Ring Reduction :
    Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can reduce the pyrazole ring, altering its electronic properties. This reaction is often employed to generate intermediate compounds for subsequent derivatization.

Electrophilic Substitution on the Phenolic Ring

The aromatic ring with the hydroxyl group undergoes electrophilic substitution reactions:

  • Halogenation :
    Introduction of halogens (e.g., Cl, Br) via electrophilic substitution, typically using halide salts and acidic conditions. This enhances the compound’s reactivity for further biochemical applications.

  • Nitration :
    Nitration agents (e.g., HNO₃/H₂SO₄) can introduce nitro groups, altering the compound’s electronic properties for tailored therapeutic effects.

Nucleophilic Substitution

The amino group (-NH₂) in the compound acts as a nucleophile, enabling substitution reactions:

  • Alkylation/Acylation :
    Reaction with alkyl halides or acyl chlorides in the presence of bases (e.g., triethylamine) yields derivatives with modified solubility or bioavailability.

  • Coupling Reactions :
    The amino group facilitates coupling with other molecules (e.g., enzymes, proteins) via reagents like EDC/NHS, enabling applications in biochemical assays.

Condensation Reactions

The compound participates in condensation reactions with carbonyl compounds:

  • Schiff Base Formation :
    Reaction with aldehydes or ketones under acidic conditions forms Schiff bases, which are valuable for synthesizing bioactive molecules.

  • Imine Synthesis :
    Condensation with amine-containing partners generates imine derivatives, useful in medicinal chemistry for targeting specific biomolecules.

Glycosylation

While not directly demonstrated for this compound, structural analogs with phenolic groups undergo O-glycosylation. For example, chromone-pyrazole hybrids react with glycosyl donors (e.g., acetylated glucose) under phase-transfer catalysis to produce glycosylated derivatives, enhancing solubility and stability .

Key Reaction Mechanisms

The compound’s reactivity stems from its functional groups:

  • Phenol Group : Hydrogen bonding and electrophilic substitution.

  • Amino Group : Nucleophilic attack and hydrogen bonding.

  • Pyrazole Ring : π–π interactions and coordination with metals.

These interactions drive its participation in enzymatic inhibition or receptor modulation, critical for therapeutic applications.

Comparative Reaction Trends

Reaction TypeReactivity FactorTypical Reagents
OxidationPhenol groupKMnO₄, H₂O₂
ReductionPyrazole ringPd/C, NaBH₄
SubstitutionAmino groupAlkyl halides, Acyl chlorides
CondensationCarbonyl groupsAldehydes, Ketones

Scientific Research Applications

3-({[(1-isopropyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties.

Mechanism of Action

The mechanism of action of 3-({[(1-isopropyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic group can form hydrogen bonds with active site residues, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • **1-isopropyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol
  • **3-(1-isopropyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol
  • **4-(1-isopropyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol

Uniqueness

3-({[(1-isopropyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group on the pyrazole ring and the aminomethyl linkage to the phenol group distinguishes it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological properties.

Properties

Molecular Formula

C14H20ClN3O

Molecular Weight

281.78 g/mol

IUPAC Name

3-[[(1-propan-2-ylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride

InChI

InChI=1S/C14H19N3O.ClH/c1-11(2)17-7-6-13(16-17)10-15-9-12-4-3-5-14(18)8-12;/h3-8,11,15,18H,9-10H2,1-2H3;1H

InChI Key

WCRDEMVPCPULTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC(=N1)CNCC2=CC(=CC=C2)O.Cl

Origin of Product

United States

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